Cas no 1400645-33-1 (Methyl (4-bromo-2-carbamoyl-phenoxy)acetate)

Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is a brominated aromatic ester with a carbamoyl functional group, offering versatile reactivity for synthetic applications. Its molecular structure, featuring both an ester and an amide moiety, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The compound’s stability under standard conditions ensures reliable handling and storage. Its well-defined reactivity profile allows for precise modifications, making it suitable for constructing complex heterocycles or bioactive molecules. This compound is particularly useful in medicinal chemistry for developing targeted therapeutics.
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate structure
1400645-33-1 structure
Product name:Methyl (4-bromo-2-carbamoyl-phenoxy)acetate
CAS No:1400645-33-1
MF:C10H10BrNO4
Molecular Weight:288.094702243805
CID:4597057
PubChem ID:53412300

Methyl (4-bromo-2-carbamoyl-phenoxy)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-(4-bromo-2-carbamoylphenoxy)acetate
    • Methyl (4-bromo-2-carbamoyl-phenoxy)acetate
    • CS-0445726
    • methyl2-(4-bromo-2-carbamoylphenoxy)acetate
    • 1400645-33-1
    • AS-11521
    • AKOS026674323
    • MFCD06795960
    • MDL: MFCD06795960
    • インチ: 1S/C10H10BrNO4/c1-15-9(13)5-16-8-3-2-6(11)4-7(8)10(12)14/h2-4H,5H2,1H3,(H2,12,14)
    • InChIKey: IXHNFRUVWLUXCJ-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)COC1=CC=C(Br)C=C1C(N)=O

計算された属性

  • 精确分子量: 286.97932g/mol
  • 同位素质量: 286.97932g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 272
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 78.6Ų

じっけんとくせい

  • ゆうかいてん: 163-168°C

Methyl (4-bromo-2-carbamoyl-phenoxy)acetate Security Information

Methyl (4-bromo-2-carbamoyl-phenoxy)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M296233-25mg
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate
1400645-33-1
25mg
$224.00 2023-05-18
TRC
M296233-50mg
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate
1400645-33-1
50mg
$339.00 2023-05-18
TRC
M296233-10mg
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate
1400645-33-1
10mg
$115.00 2023-05-18
A2B Chem LLC
AI34072-100mg
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate
1400645-33-1 98%
100mg
$178.00 2024-04-20
1PlusChem
1P00HW6W-250mg
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate
1400645-33-1 98%
250mg
$305.00 2025-02-28
1PlusChem
1P00HW6W-100mg
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate
1400645-33-1 98%
100mg
$174.00 2025-02-28
1PlusChem
1P00HW6W-1g
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate
1400645-33-1 98%
1g
$830.00 2025-02-28
A2B Chem LLC
AI34072-250mg
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate
1400645-33-1 98%
250mg
$311.00 2024-04-20
abcr
AB337007-1g
Methyl (4-bromo-2-carbamoyl-phenoxy)acetate; .
1400645-33-1
1g
€1296.90 2024-04-19
Ambeed
A351025-1g
Methyl 2-(4-bromo-2-carbamoylphenoxy)acetate
1400645-33-1 95+%
1g
$727.0 2024-04-24

Methyl (4-bromo-2-carbamoyl-phenoxy)acetate 関連文献

Methyl (4-bromo-2-carbamoyl-phenoxy)acetateに関する追加情報

Recent Advances in the Study of Methyl (4-bromo-2-carbamoyl-phenoxy)acetate (CAS: 1400645-33-1)

Methyl (4-bromo-2-carbamoyl-phenoxy)acetate (CAS: 1400645-33-1) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of small-molecule inhibitors targeting various disease pathways. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in pharmaceutical development.

One of the most notable advancements in the study of Methyl (4-bromo-2-carbamoyl-phenoxy)acetate is its role in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a crucial building block in the development of selective inhibitors for protein kinases involved in cancer progression. The study utilized a multi-step synthetic route, with Methyl (4-bromo-2-carbamoyl-phenoxy)acetate as a key intermediate, to produce a series of compounds with potent inhibitory activity against specific kinase targets. The results indicated that derivatives of this compound exhibited promising anti-proliferative effects in vitro, suggesting its potential as a scaffold for anticancer drug development.

In addition to its applications in oncology, recent research has explored the use of Methyl (4-bromo-2-carbamoyl-phenoxy)acetate in the development of anti-inflammatory agents. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel derivatives of this compound, which demonstrated significant inhibition of pro-inflammatory cytokines in cell-based assays. The study highlighted the compound's ability to modulate inflammatory pathways, making it a valuable candidate for further investigation in the treatment of chronic inflammatory diseases.

Another area of interest is the compound's potential in central nervous system (CNS) drug discovery. A recent preprint article (2023) on ChemRxiv described the use of Methyl (4-bromo-2-carbamoyl-phenoxy)acetate as a precursor in the synthesis of neuroprotective agents. The study found that certain derivatives of this compound exhibited protective effects against oxidative stress in neuronal cells, suggesting its utility in the development of therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

The synthetic versatility of Methyl (4-bromo-2-carbamoyl-phenoxy)acetate has also been a focus of recent research. A 2023 publication in Organic Process Research & Development detailed an optimized large-scale synthesis protocol for this compound, addressing previous challenges related to yield and purity. The new method employs greener solvents and catalysts, aligning with the pharmaceutical industry's growing emphasis on sustainable chemistry practices.

Despite these promising developments, challenges remain in the full characterization of this compound's pharmacological profile. Current research gaps include the need for more comprehensive in vivo studies to evaluate the pharmacokinetics and toxicity profiles of derivatives based on this scaffold. Additionally, further structure-activity relationship (SAR) studies are required to optimize the biological activity of these compounds while minimizing potential off-target effects.

In conclusion, Methyl (4-bromo-2-carbamoyl-phenoxy)acetate (CAS: 1400645-33-1) continues to emerge as a valuable chemical entity in medicinal chemistry research. Its diverse applications in drug discovery, from oncology to CNS disorders, underscore its importance as a versatile building block. As research progresses, this compound is likely to play an increasingly significant role in the development of novel therapeutic agents, particularly as synthetic methodologies and biological evaluations continue to advance.

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